Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate
Overview
Description
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate is a complex organic compound with the molecular formula C27H31N4O10PS3. This compound is notable for its unique structure, which includes a pyrene core substituted with dimethylsulfamoyl groups and a dihydrogen phosphate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate typically involves multiple steps, starting with the functionalization of the pyrene core. The introduction of dimethylsulfamoyl groups is achieved through sulfonation reactions, followed by the phosphorylation of the pyrene derivative to introduce the dihydrogen phosphate group. The final step involves the formation of the pyridine salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted pyrene derivatives.
Scientific Research Applications
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving fluorescence due to the pyrene core, which exhibits strong fluorescent properties.
Medicine: Research into potential therapeutic applications, including its use as a probe in diagnostic imaging.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate exerts its effects involves interactions with specific molecular targets. The pyrene core can intercalate with DNA, making it useful in studies of DNA-binding properties. The dimethylsulfamoyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,6,8-Tris(dimethylsulfamoyl)pyrene: Lacks the dihydrogen phosphate group but shares the pyrene core and dimethylsulfamoyl substitutions.
Pyrene-1-phosphate: Contains the pyrene core and phosphate group but lacks the dimethylsulfamoyl substitutions.
Uniqueness
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate is unique due to the combination of its pyrene core, dimethylsulfamoyl groups, and dihydrogen phosphate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that require fluorescence, DNA intercalation, and unique reactivity profiles.
Properties
IUPAC Name |
pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O10PS3.C5H5N/c1-23(2)37(29,30)18-11-17(35-36(26,27)28)13-7-8-15-19(38(31,32)24(3)4)12-20(39(33,34)25(5)6)16-10-9-14(18)21(13)22(15)16;1-2-4-6-5-3-1/h7-12H,1-6H3,(H2,26,27,28);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERVXIDPLNJWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)OP(=O)(O)O)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N4O10PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585032 | |
Record name | 3,6,8-Tris(dimethylsulfamoyl)pyren-1-yl dihydrogen phosphate--pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127044-61-5 | |
Record name | 1,3,6-Pyrenetrisulfonamide, N,N,N′,N′,N′′,N′′-hexamethyl-8-(phosphonooxy)-, compd. with pyridine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127044-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,8-Tris(dimethylsulfamoyl)pyren-1-yl dihydrogen phosphate--pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,8-Tris(dimethylaminosulfonyl)-1-pyrenyl phosphate pyridine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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